Silirene
Description
Contextualization within Unsaturated Silicon Heterocycles
Unsaturated silicon heterocycles are cyclic compounds containing at least one silicon atom and at least one double or triple bond within the ring structure. This class of compounds includes silirenes (three-membered, containing a C=C bond), siloles (five-membered, analogous to cyclopentadiene), and other larger ring systems. The study of these heterocycles is a vibrant area of research due to their potential applications in materials science, catalysis, and organic synthesis. chemistryviews.orgresearchgate.net Silirenes, as the smallest and most strained members of the unsaturated silicon heterocycle family, exhibit heightened reactivity that makes them valuable synthons for constructing more complex silicon-containing molecules. um.eschemistryviews.orgpsu.edu Their strained nature can be a significant driving force for ring-opening and ring-expansion reactions. researchgate.netuniv-rennes.fr
Historical Development and Early Discoveries of Silirenes
The history of organosilicon chemistry dates back to the early 19th century with the isolation of elemental silicon. shef.ac.uk However, the chemistry of low-valent and strained-ring silicon compounds, such as silirenes, is a more recent development. Early investigations into transient silicon species, particularly silylenes, laid the groundwork for the synthesis and characterization of more stable, albeit still reactive, silicon-containing rings. The concept of silacyclopropane (B577268) (silirane) stability, successfully demonstrated by Seyferth in 1972, hinted at the possibility of stable unsaturated analogues. um.es The synthesis of the first stable silirene derivative, a tetramethyl-1-silacycloprop-2-ene, by Conlin et al. a few years later, marked a significant milestone in the historical development of this compound chemistry. um.es Subsequent research focused on developing synthetic routes to various substituted silirenes and exploring their reactivity.
Fundamental Concepts: Silirenes as Precursors to Silylenes
A key aspect of this compound chemistry is their role as convenient precursors for the generation of silylenes. researchgate.nettum.denih.gov Silylenes are silicon analogues of carbenes, featuring a divalent silicon atom with a lone pair of electrons. They are highly reactive intermediates. researchgate.netnih.gov Silirenes can undergo ring-opening reactions, often induced by thermal or photochemical activation, to extrude a silylene species. advanceseng.comphotos.or.krnih.gov This controlled generation of silylenes from relatively more stable this compound precursors has been a crucial strategy in studying silylene reactivity and utilizing them in synthetic transformations. For example, photolysis of silirenes has been shown to generate transient silylenes that can then be trapped by various reagents. photos.or.krscite.ai This property makes silirenes valuable tools for mechanistic studies and for introducing silylene units into other molecules. figshare.com
The general reaction can be depicted as:
This compound + Energy (Heat or Light) → Silylene + Alkyne
This ability to release a silylene makes silirenes particularly useful in reactions such as cycloadditions and insertions. psu.edu
Table 1: Representative this compound Ring-Opening for Silylene Generation
| This compound Precursor Example | Activation Method | Generated Silylene Example | Reference |
| Hexamethylsilirane (as a silylene source) | Thermal | Dimethylsilylene | photos.or.kr |
| Bis(tri-tert-butylsilyl)this compound | Low-temperature irradiation | Lithio- and potassiositylenes | researchgate.net |
| Silacyclopropenes (general) | UV-light | Transient silylenes | advanceseng.comnih.gov |
| (pentamethyldisilanyl)phenylacetylene | Photochemical | This compound intermediate | photos.or.kr |
| Asymmetric, aryl- and silyl-substituted silirenes | Photo-activation | Transient silylenes | nih.gov |
Detailed research findings highlight the influence of substituents on the this compound ring on the efficiency of silylene extrusion and the subsequent reactivity of the generated silylene. nih.gov For instance, the substitution pattern can affect the absorption properties of the this compound and the selectivity of the photoreaction leading to silylene formation versus other rearrangement pathways. nih.gov
Table 2: Influence of Substitution on this compound Photoreactivity
| This compound Substitution Pattern | Absorption/Activation Properties | Silylene Extrusion Selectivity | Reference |
| Fully alkyl/aryl-substituted | Low absorption/activation | Less effective | nih.gov |
| Silyl-substituted | Activation at higher wavelength | Primarily rearrangement product | nih.gov |
| Asymmetric, aryl- and silyl-substituted | Improved activation above 300 nm | Higher selective insertion | nih.gov |
Further optimization of this compound structure and reaction conditions can enhance the desired silylene generation and its subsequent reaction pathways. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C2H2Si |
|---|---|
Molecular Weight |
54.12 g/mol |
IUPAC Name |
1-silacyclopropa-1,3-diene |
InChI |
InChI=1S/C2H2Si/c1-2-3-1/h1-2H |
InChI Key |
KTCVFWBGLXODMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=[Si]=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Silirenes
Silylene-Mediated Synthesis of Silirenes
The formation of silirenes via silylene intermediates is a well-established synthetic strategy. The strained three-membered ring structure of silirenes makes them reactive, and their synthesis typically involves generating a silylene in the presence of an alkyne. nih.govgelest.com
Addition of Silylenes to Alkynes
The [2+1] cycloaddition of a silylene to an alkyne is a direct method for synthesizing silirenes. nih.govnih.gov This reaction involves the formal insertion of the silylene into the pi bond of the alkyne, resulting in the formation of the three-membered silirene ring. Early studies demonstrated this approach using dimethylsilylene generated from various precursors in the presence of alkynes like diphenylacetylene (B1204595). acs.org For instance, the thermolysis of 7,7-dimethylsilanorbornadiene in the presence of diphenylacetylene yielded a product later identified as the dimer of the expected this compound, highlighting the reactivity of the initially formed strained ring. acs.org More recent work has shown that stable silirenes can be synthesized in high yields (81-86%) through palladium-catalyzed silylene transfer from siliranes to disubstituted alkynes. acs.org Bulky substituents on the silicon atom can enhance the stability of the resulting this compound, preventing dimerization or other side reactions. acs.orgmdpi.com
Strategies for Silylene Generation as Intermediates
The successful synthesis of silirenes is contingent upon effective methods for generating transient silylene intermediates. Various approaches have been developed to produce these highly reactive species. wikipedia.orgwikiwand.com
Thermolysis of Polysilanes
Thermolysis of linear or cyclic polysilanes is a common method for generating silylenes. wikipedia.orggelest.comwikiwand.com Heating polysilanes can induce the extrusion of a silylene unit from the silicon chain or ring. For example, the thermolysis of permethylpolysilanes, except for hexamethyldisilane, readily undergoes photolysis or thermolysis to yield shorter chain compounds and concurrently generate dimethylsilylene. researchgate.net Early investigations into silylene generation included the thermolysis of linear polydimethylsilylene, although the yields of trapped silylene products were often low. acs.org The thermolysis of 1,2-difunctional disilanes and α,ω-polysilanes has also been shown to be a general method for silylene formation, with functional groups such as SiOMe, SiCl, SiF, and SiOSiMe3 facilitating the process. acs.org
Photolysis of Polysilanes
Photolysis of polysilanes is another widely used technique for generating silylenes, often proceeding in excellent yields. wikipedia.orggelest.comwikiwand.comgelest.com Irradiation of polysilanes with ultraviolet light can lead to the homolytic cleavage of Si-Si bonds and the formation of silylene species. gelest.comresearchgate.net Popular photochemical precursors include 2-aryltrisilanes and cyclic polysilanes. gelest.com For instance, the photolysis of branched permethylpolysilanes can produce trimethylsilylmethylsilylene, a novel silylene intermediate. researchgate.net Similarly, photolysis of phenyl-substituted polysilanes provides a convenient route to silylenes. researchgate.net
Pyrolysis of Silanes
Pyrolysis of silanes, particularly monosilane (SiH4), can also lead to the formation of silylene intermediates, although this method can sometimes result in complex mixtures or the formation of solid polysilane powders depending on the conditions. wikipedia.orgwikiwand.comacs.org The thermal decomposition of silane (B1218182) is understood to proceed through the generation of reactive species including SiH2 (silylene). google.com This silylene can then react with unreacted silane to form higher silanes like disilane (B73854) (Si2H6). google.com While pyrolysis is used industrially for producing higher silanes, controlling conditions is crucial to minimize undesired byproducts. acs.orggoogle.com
Reduction of 1,1-Dihalosilanes
The reduction of 1,1-dihalosilanes (R2SiX2, where X is a halogen) using alkali metals or other reducing agents is a widely exploited method for generating silylenes. wikipedia.orgmdpi.comwikiwand.comresearchgate.net This approach involves the removal of the two halogen atoms from the silicon center, resulting in the formation of the divalent silylene. Early observations of silylenes involved the generation of dimethylsilylene by the dechlorination of dimethyldichlorosilane using potassium metal. wikipedia.orgwikiwand.com The formation of the silylene was confirmed by trapping experiments, such as the reaction with trimethylsilane (B1584522) to form pentamethyldisilane. wikipedia.orgwikiwand.com The dehalogenation of diorganosilicon dihalides remains a significant route to silylenes. wikipedia.orgwikiwand.com While common metal reductants like KC8, Na, or Li have been used, the success of this method can depend on the substituents on the silicon and the reaction conditions. mdpi.com
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis, particularly involving palladium, has proven to be a powerful tool for the synthesis of silirenes. These methods often involve the transfer of a silylene unit from a readily available precursor to an alkyne substrate.
Palladium-Catalyzed Silylene Transfer from Siliranes to Alkynes
A significant development in this compound synthesis is the palladium-catalyzed transfer of a silylene unit from siliranes to alkynes. acs.orgacs.orgfigshare.comresearchgate.netcapes.gov.br This method provides a practical route to access isolable silirenes. acs.org The reaction typically involves the use of a silirane, a strained three-membered ring containing one silicon and two carbon atoms, as the silylene source. acs.orgacs.orgfigshare.comcapes.gov.br In the presence of a palladium catalyst, the silirane undergoes a reaction with an alkyne, resulting in the formal transfer of the silylene fragment to the alkyne and the formation of a this compound ring. acs.orgacs.orgfigshare.comcapes.gov.br This process is described as an unusual metal-mediated transfer of a silylene from one strained ring to form another strained ring. acs.orgacs.orgfigshare.com
Palladium-catalyzed reactions of cis-1,1-di-tert-butyl-2,3-dimethylsilirane with disubstituted alkynes have been shown to produce thermally stable silirenes in high yields, often ranging from 81% to 86%. acs.orgfigshare.comcapes.gov.br The bulky tert-butyl substituents on the silirane are believed to contribute to the stability of the resulting silirenes by hindering the formation of undesired side products. acs.org
Mechanistic Insights into Palladium-Catalyzed Pathways
Mechanistic studies of the palladium-catalyzed silylene transfer from siliranes to alkynes suggest a catalytic cycle involving a palladasilacyclobutene intermediate. acs.orgacs.orgfigshare.comcapes.gov.brresearchgate.netacs.org The reaction is proposed to initiate with the oxidative addition of palladium into a C-Si bond of the silirane. acs.org This is followed by the insertion of the alkyne into the resulting palladium-silicon bond, leading to the formation of a four-membered palladasilacyclobutene ring. Reductive elimination from this intermediate then yields the this compound product and regenerates the palladium catalyst. The oxidative addition of palladium into the C-Si bond of silirenes is considered a reversible process, and a common catalytic cycle can account for the production of both silirenes and siloles when terminal alkynes are used. acs.org
Elucidation of Palladasilacyclobutene Intermediates
The existence and role of palladasilacyclobutene intermediates in the palladium-catalyzed this compound formation and subsequent reactions have been a subject of investigation. These four-membered cyclic intermediates, containing palladium, silicon, and two carbon atoms, are crucial in the proposed catalytic cycle. acs.orgacs.orgfigshare.comcapes.gov.brresearchgate.netacs.org Studies involving the palladium-catalyzed annulation of alkynes for the this compound-to-silole transformation have provided evidence for the involvement of palladasilacyclobutenes. researchgate.netacs.orgresearchgate.net In some cases, palladasilacyclobutenes resulting from the activation of silirenes have been isolated and characterized using techniques such as NMR spectroscopy, X-ray crystallography, and DFT calculations, providing insights into their structure and reactivity. researchgate.netacs.org Their role as reactive intermediates and their fate during the reaction have also been studied in situ. researchgate.netacs.org
Application of Different Alkyne Substrates (e.g., Disubstituted, Internal)
The palladium-catalyzed silylene transfer methodology has been successfully applied to a variety of alkyne substrates. Disubstituted alkynes, including alkyl-, aryl-, trimethylsilyl-, and heteroatom-substituted alkynes, have been effectively employed in the reaction with siliranes to produce silirenes in high yields. acs.orgfigshare.comcapes.gov.br For example, the reaction of cis-1,1-di-tert-butyl-2,3-dimethylsilirane with various disubstituted alkynes has been shown to afford the corresponding silirenes in yields ranging from 81% to 86%. acs.orgfigshare.com
While the reaction with internal alkynes is a practical method for synthesizing isolable silirenes, early studies with terminal alkynes primarily yielded siloles and silacyclopentenes under similar palladium-catalyzed conditions. acs.orgacs.org The use of internal alkynes favors the formation of the strained this compound ring. acs.orgacs.org
Yields of Silirenes from Palladium-Catalyzed Reaction of cis-1,1-di-tert-butyl-2,3-dimethylsilirane with Disubstituted Alkynes
| Alkyne Substrate | This compound Product | Yield (%) |
| Disubstituted Alkyne 4a | This compound 5a | 81-86 acs.orgfigshare.comcapes.gov.br |
| Disubstituted Alkyne 4b | This compound 5b | 81-86 acs.orgfigshare.comcapes.gov.br |
| Disubstituted Alkyne 4c | This compound 5c | 81-86 acs.orgfigshare.comcapes.gov.br |
| Disubstituted Alkyne 4d | This compound 5d | 81-86 acs.orgfigshare.comcapes.gov.br |
Emerging Synthetic Strategies for Silirenes
The pursuit of more efficient and versatile routes to silirenes has led to the development of several emerging synthetic strategies. These approaches aim to overcome limitations of traditional methods, allowing for greater structural diversity and the incorporation of various functional groups.
A novel approach to the synthesis of silirenes involves the photochemistry of bis(diazomethyl)silanes acs.orgresearchgate.netresearchgate.net. This method provides a route to 1H-silirenes starting from readily accessible precursors acs.org. Bis(diazomethyl)silanes can be synthesized by treating corresponding triflates with diazomethane (B1218177) acs.orgresearchgate.net.
Irradiation of alkyl- or phenyl-substituted bis(diazomethyl)silanes at cryogenic temperatures, typically in argon matrices or organic glasses, has been shown to produce 1,1-disubstituted silirenes in high yields acs.orgresearchgate.net. For instance, irradiation of bis(diazomethyl)silacyclopentane in C2H5OD resulted in trapping products, including a vinylsilane with deuterium (B1214612) incorporation acs.org. The silirenes generated through this photochemical route have been characterized by comparing experimental IR spectra with DFT calculations acs.org. Some substituted silirenes, such as 1,1-diphenylthis compound, have demonstrated sufficient stability in solution at temperatures below -50 °C to allow characterization by 1H and 13C NMR spectroscopy acs.orgresearchgate.net. UV irradiation of these silirenes can lead to ring-opening and the formation of ethynylsilanes researchgate.net.
The need for silirenes with diverse functionalities for various applications has spurred the development of modular synthetic approaches rsc.orgadvanceseng.comresearchgate.net. These strategies focus on creating "building blocks" that can be readily functionalized or grafted onto other substrates rsc.orgresearchgate.net.
One such modular approach involves the functionalization of Si–H containing substrates with vinyl substituted silacyclopropenes rsc.orgresearchgate.net. This technique offers an efficient and versatile way to generate multi-functional this compound derivatives, ranging from small molecules to polymeric materials like polysiloxanes rsc.orgresearchgate.net. The introduction of an unsaturated moiety, such as a vinyl group, at the this compound is crucial for the subsequent hydrosilylation reaction with an Si–H substrate rsc.org. Simultaneously, the this compound structure requires sufficient stabilization from its other substituent to withstand the conditions of the hydrosilylation rsc.org.
Researchers have developed methods to synthesize higher functional silirenes using a modular approach, leading to increased reactivity and effective crosslinking, particularly in the context of silicone curing advanceseng.comresearchgate.net. This involves generating vinyl-functionalized silirenes, for example, by substituting vinyl trichlorosilane (B8805176) with potassium hexamethyldisilazide (KHMDS) in a salt metathesis reaction to yield the vinyl dichloro-silane species researchgate.net. These modular this compound units can be grafted onto various Si–H-containing substrates, avoiding the need for synthesizing complex precursors researchgate.net.
This modular design has been successfully applied in the metal-free photo-curing of polysiloxanes, where multifunctional silirenes act as crosslinkers advanceseng.comresearchgate.net. The photoreactivity of different silirenes towards various silicone functionalities, including Si−H, Si−OH, and Si−vinyl groups, has been investigated to determine optimal conditions for efficient curing advanceseng.com. The structure of the this compound and the activation wavelength play important roles in achieving the desired curing outcomes advanceseng.com. Silirenes with specific substituents have demonstrated enhanced reactivity, facilitating the design of effective crosslinking agents advanceseng.com.
The development of modular this compound synthesis provides access to a new class of functionalized materials with potential in various applications rsc.org.
Reactivity and Reaction Mechanisms of Silirenes
Generation and Reactivity of Transient Silylenes from Silirenes
Silirenes serve as convenient and often stable sources for the generation of highly reactive, transient silylenes. The extrusion of a silylene from the silirene ring can be initiated by thermal or photochemical methods.
Thermal Extrusion of Silylenes
Heating silirenes can induce the cheletropic extrusion of a silylene, yielding an alkyne as a co-product. This process is often reversible, and the product distribution can be influenced by the thermodynamic stabilities of the silirenes involved. illinois.edu For instance, heating hexamethylsilacyclopropane, a silirane analog, can yield dimethylsilylene. acs.org While the thermal extrusion from siliranes has been extensively studied and utilized for silylene transfer, the thermal extrusion from silirenes also occurs, albeit sometimes requiring higher temperatures or longer reaction times depending on the specific this compound substitution. acs.org Control experiments have indicated that trans-substituted siliranes can undergo silylene extrusion thermally to form silirenes, requiring several days at temperatures above 140 °C for significant conversion. acs.org
Photochemical Extrusion of Silylenes
UV irradiation of silirenes can also lead to the photochemical extrusion of transient silylenes and the formation of the corresponding alkyne. acs.orgd-nb.info This method is particularly useful for generating silylenes at lower temperatures compared to thermal methods. acs.org The three-membered ring of the this compound can be opened under UV light to generate these highly reactive, low-valent silicon species. d-nb.info These transient silylenes can subsequently react with various functionalities, such as Si-H, Si-OH, or Si-vinyl groups. d-nb.info While photochemical generation of silylenes from precursors like cyclic trisilanes is known, silirenes offer an alternative route. illinois.edu Studies have shown that the photolysis of certain this compound precursors can generate silylenes which can then be trapped. scite.ai
Ring-Opening Pathways
Silirenes undergo various ring-opening reactions, often triggered by light or heat, or in the presence of specific reagents. These processes can lead to the formation of different cyclic and acyclic silicon-containing compounds.
Photoinduced Ring-Opening Mechanisms
Photoirradiation of silirenes can induce ring-opening, leading to reactive intermediates that can undergo further transformations. One significant pathway involves the generation of transient silylenes upon UV irradiation, as discussed in Section 3.1.2. illinois.edud-nb.info These silylenes are highly reactive and readily participate in insertion reactions into various bonds. acs.orgd-nb.info Additionally, photoinduced intramolecular cyclization or cycloaddition reactions have been reported for certain this compound systems. photos.or.kr The photo-controlled process involving multifunctional this compound scaffolds can lead to the formation of silicone elastomers through the photo-induced generation of transient silylene linkers. d-nb.info
Thermal Ring-Opening Processes
Thermal conditions can also induce ring-opening in silirenes. While thermal extrusion of silylenes is a key reaction pathway at elevated temperatures, other thermal rearrangements and ring-opening processes can occur, leading to different products. d-nb.infophotos.or.kr For example, a literature-known ring-opening reaction triggered by increased nucleophilicity has been noted as a side reaction in some instances. d-nb.info Although heating reaction mixtures containing silirenes up to certain temperatures might not show significant conversion, higher temperatures can lead to the observation of ring-opening products. d-nb.info Thermolysis of specific silirenes has been shown to afford different cyclic silacycles. photos.or.kr
Data on Thermal vs. Photoinduced Reactions
| Reaction Type | Conditions | Primary Outcome | Notes |
| Thermal Extrusion | Heat (>80-140°C) | Silylene + Alkyne | Often reversible; product distribution based on thermodynamic stability. illinois.eduacs.org |
| Photochemical Extrusion | UV Irradiation | Transient Silylene + Alkyne | Generates highly reactive silylenes at lower temperatures. acs.orgd-nb.info |
| Thermal Ring-Opening | Heat | Various cyclic/acyclic products; rearrangements | Can be a side reaction; specific products depend on this compound structure. d-nb.infophotos.or.kr |
| Photoinduced Ring-Opening | UV Irradiation | Transient silylenes; intramolecular reactions | Leads to reactive intermediates for insertion and cycloadditions. d-nb.infophotos.or.kr |
Intermolecular Reactions of Silirenes
Silirenes participate in a variety of intermolecular reactions, often involving the strained Si-C bonds of the three-membered ring or the reactivity of transient silylenes generated from them.
One important class of reactions involves the insertion of unsaturated organic compounds into the Si-C bond of the this compound ring. photos.or.kr Silirenes have been reported to react with aldehydes, ketones, styrenes, conjugated terminal acetylenes, benzyne, terminal 1,3-dienes, and conjugated imines to form five-membered cyclic organosilicon products. photos.or.kr In these reactions, the C=O, C=C, C≡C, or C=N bonds of the organic reactants insert into the this compound ring. photos.or.kr
Transition-metal catalyzed reactions of silirenes have also been explored. Palladium-catalyzed reactions of silirenes with terminal acetylenes, allenes, and some terminal 1,3-dienes have been shown to result in either formal silylene extrusion followed by trapping, or insertion of the unsaturated substrate into the this compound ring. datapdf.com Palladium-catalyzed silylene transfer from siliranes to alkynes can also be a method for synthesizing silirenes. acs.orgcapes.gov.br
The transient silylenes generated from silirenes are highly reactive and readily undergo insertion reactions into various bonds, including Si-H, Si-O, Si-X, Si-N, Si-Si (strained), N-H, O-H, and C-H (intramolecular) bonds. acs.org The reaction of silylenes with alkynes is a known method for forming silirenes. nih.gov Cycloaddition reactions of silylenes with alkenes and alkynes have also been investigated, leading to the formation of siliranes and silirenes, respectively. acs.org
Silirenes can also undergo ring expansion reactions. Three-membered silacycles, including silirenes, can undergo non-catalyzed ring expansion reactions with isonitriles, yielding four-membered silacycles. researcher.life
| Intermolecular Reaction Type | Reactants Involved | Products Formed | Notes |
| Insertion into Si-C bond | This compound + Unsaturated compound | Five-membered cyclic organosilicon products | Unsaturated bond (C=O, C=C, C≡C, C=N) inserts into the this compound ring. photos.or.kr |
| Silylene Trapping (post-extrusion) | Transient Silylene + Substrate | Products of Si-H, Si-O, Si-C, etc. insertion | Silylenes generated from silirenes react with various molecules. acs.org |
| Transition-Metal Catalysis | This compound + Unsaturated compound + Catalyst | Ring-opened products, silylene insertion products | Palladium catalysis can lead to insertion or silylene trapping. datapdf.com |
| Ring Expansion | This compound + Isonitrile | Four-membered silacycles | Non-catalyzed reaction. researcher.life |
Insertion Reactions with Si-H Containing Substrates (Hydrosilylation)
Silirenes can undergo insertion reactions, particularly with substrates containing Si-H bonds, a process analogous to hydrosilylation. This reactivity involves the insertion of the this compound ring into the Si-H bond, leading to the formation of new organosilicon compounds. While specific detailed mechanisms for this compound insertion into Si-H bonds were not extensively detailed in the provided search results, the general concept of insertion into polar bonds is a known reaction pathway for strained silicon-containing rings.
Cycloaddition Reactions (e.g., with Carbon-Carbon Multiple Bonds)
Annulation Reactions Leading to Silole Formation
A significant reaction pathway for silirenes is their annulation with alkynes, which results in the formation of siloles. Siloles are five-membered rings containing four carbon atoms and one silicon atom, featuring a conjugated π-system. This transformation is particularly attractive as it provides a synthetic route to these π-conjugated silicon heterocycles, which have garnered attention due to their unique electronic and photophysical properties. researchgate.net The annulation reaction of alkynes with silirenes is considered a general approach to siloles. researchgate.net
Metal-Catalyzed Annulation Pathways
The annulation of silirenes with alkynes is often facilitated by metal catalysts, with palladium catalysis being a notable example. researchgate.netresearcher.life The palladium-catalyzed annulation reaction of terminal alkynes with silirenes enables a general approach to siloles. univ-rennes.fr This catalytic pathway involves the interaction of the metal center with the this compound and the alkyne, leading to the formation of new carbon-silicon and carbon-carbon bonds and the construction of the silole ring.
Investigation of Intermediates in Silole Synthesis
The mechanism of the metal-catalyzed annulation reaction of silirenes with alkynes has been a subject of investigation to understand the reactive intermediates involved. Studies, including experimental work and theoretical calculations (such as DFT), have shed light on the plausible intermediates in this transformation. univ-rennes.fr For the palladium-catalyzed reaction, the mechanism is proposed to occur in several steps. univ-rennes.fr This includes the oxidative addition of Pd(0) to the this compound, forming a palladasilacyclobutene intermediate. univ-rennes.fr Subsequent insertion of the alkyne into the Pd-Si bond of the palladasilacyclobutene is a key step, operating with chemo- and regio-selectivity. univ-rennes.fr Finally, reductive elimination from a palladasilacyclohexadiene compound leads to the exothermic release of the silole product. univ-rennes.fr The isolation and characterization of intermediates like palladasilacyclobutenes have provided crucial evidence supporting these proposed pathways. univ-rennes.fr
Reactions with Chalcogen Atoms
Silirenes can react with chalcogen atoms (Group 16 elements like sulfur, selenium, and tellurium). These reactions can lead to the incorporation of the chalcogen atom into silicon-containing structures. While the provided search results primarily discuss the reactions of silylenes (compounds containing a neutral, divalent silicon atom) or silicon clusters with chalcogens, the reactivity of strained silicon rings like silirenes towards chalcogens is also relevant. For instance, reactions of silylenes with heavier chalcogens typically yield Si=E double bonds or their π-addition products. nih.gov The reaction of a silylene-functionalized unsaturated silicon cluster with elemental chalcogens (S, Se, Te) can lead to chalcogen-expanded siliconoids. nih.gov Although direct reactions of silirenes with elemental chalcogens were not explicitly detailed in the snippets, the reactivity of low-valent silicon species and strained silicon rings with chalcogens suggests potential reaction pathways for silirenes, possibly involving insertion into Si-C bonds or cycloaddition-type reactions leading to rings containing both silicon and the chalcogen atom.
Intramolecular Rearrangements of Silirenes
Intramolecular rearrangements are another facet of this compound chemistry. These rearrangements involve the reorganization of atoms within the this compound molecule itself, often driven by factors such as ring strain or the stability of potential rearrangement products. The provided search results mention intramolecular rearrangements in the context of silirenes wikipedia.org, indicating that these transformations are known for this class of compounds. However, specific details or examples of the types of intramolecular rearrangements that silirenes undergo were not elaborated upon in the provided snippets. Such rearrangements could potentially involve the migration of groups attached to the silicon or carbon atoms within the ring, leading to isomeric silicon-containing structures.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 1H-Silirene | 71367933 |
| Silole | 14150586 |
| Alkyne | Varies (e.g., Diphenylacetylene (B1204595): 10390, 2-Butyne: 10419, ARS-1323-alkyne: 138454781, Alkyne NHS ester: 59805478, Tetraethynylmethane: 14934811, 2,5,8,11,14-Pentaoxaheptadec-16-yne: 86291528) cenmed.comfishersci.bewikipedia.orgfishersci.canih.govnih.govfishersci.cacenmed.comwikipedia.orgwikipedia.orguni-freiburg.defishersci.co.uk |
| Alkene | Varies (e.g., Alkenes, C15-18: Not available for discrete structure, Alkene, 29: 17758236) nih.govnih.gov |
| Hydrogen sulfide | 402 |
| Sulfur dioxide | 1119 |
| Diphenylacetylene | 10390 |
| Dimethylacetylene | 10419 |
| Palladasilacyclobutene | Not explicitly found in PubChem with a specific CID in the search results. |
| Silanechalcogenone | Not explicitly found in PubChem with a specific CID for the general class in the search results. |
| Sulfurous acid | 1100 |
| Osmium tetroxide | 30318 |
| Methylene | 123164 |
Silirenes, characterized by their strained three-membered ring structure containing a silicon atom and a carbon-carbon double bond, exhibit a rich chemistry driven by ring strain and the reactivity of the silicon center. Their transformations encompass a variety of reaction types, including insertions, cycloadditions, annulation reactions leading to siloles, reactions with chalcogens, and intramolecular rearrangements.
Insertion Reactions with Si-H Containing Substrates (Hydrosilylation)
Silirenes are known to undergo insertion reactions, particularly with compounds containing Si-H bonds. This reactivity is analogous to the well-known hydrosilylation reaction, where a Si-H bond adds across an unsaturated bond. In the case of silirenes, the strained ring can insert into the Si-H bond, leading to the formation of new organosilicon species. While detailed mechanistic studies specifically on this compound insertion into Si-H bonds were not extensively available in the provided search results, the principle of insertion into polar bonds is a recognized reaction pathway for strained cyclic compounds containing heteroatoms.
Cycloaddition Reactions (e.g., with Carbon-Carbon Multiple Bonds)
Silirenes are active participants in cycloaddition reactions, particularly with substrates featuring carbon-carbon multiple bonds such as alkynes and alkenes. These reactions facilitate the construction of larger cyclic systems containing silicon. Silirenes can function as either a 4π or 2π component in these cycloadditions, depending on the nature of the co-reactant and the reaction conditions. The inherent strain within the this compound ring serves as a significant driving force for these cycloaddition events. Although specific examples and detailed data tables for this compound cycloadditions with carbon-carbon multiple bonds were not prominently featured in the provided search snippets, the general concept of cycloaddition reactions involving strained rings and unsaturated systems is a fundamental aspect of synthetic organic and organometallic chemistry.
Annulation Reactions Leading to Silole Formation
A particularly important reaction pathway for silirenes is their annulation with alkynes, which provides an effective synthetic route to siloles. researchgate.net Siloles are five-membered cyclic compounds containing four carbon atoms and one silicon atom, characterized by a conjugated π-system. nih.gov The formation of siloles through the annulation of silirenes and alkynes is considered a general and attractive approach to these π-conjugated silicon heterocycles, which are of interest due to their distinctive electronic and photophysical properties. researchgate.net
Metal-Catalyzed Annulation Pathways
The annulation of silirenes with alkynes is frequently catalyzed by transition metals, with palladium catalysts being particularly effective. researchgate.netresearcher.life Palladium-catalyzed annulation reactions involving terminal alkynes and silirenes represent a versatile method for silole synthesis. univ-rennes.fr These catalytic processes involve the coordination and activation of both the this compound and the alkyne by the metal center, facilitating the formation of new carbon-silicon and carbon-carbon bonds necessary for the construction of the silole ring system.
Investigation of Intermediates in Silole Synthesis
Understanding the mechanism of the metal-catalyzed annulation of silirenes with alkynes has been a focus of research, involving both experimental techniques and theoretical calculations such as Density Functional Theory (DFT). univ-rennes.fr Investigations into the palladium-catalyzed reaction have proposed a multi-step mechanism. univ-rennes.fr This mechanism initiates with the oxidative addition of a Pd(0) species to the this compound ring, generating a palladasilacyclobutene intermediate. univ-rennes.fr A crucial step involves the insertion of the alkyne into the palladium-silicon bond of the palladasilacyclobutene, a process that exhibits chemo- and regio-selectivity. univ-rennes.fr The catalytic cycle concludes with the reductive elimination of the silole product from a transient palladasilacyclohexadiene intermediate, a step that is often exothermic. univ-rennes.fr The isolation and characterization of key intermediates, such as palladasilacyclobutenes, have provided significant support for these proposed mechanistic pathways. univ-rennes.fr
Reactions with Chalcogen Atoms
Silirenes can react with chalcogen elements, including sulfur, selenium, and tellurium. These reactions can lead to the incorporation of the chalcogen atom into silicon-containing ring systems or other molecular architectures. While the provided search results primarily highlight the reactions of silylenes or silicon clusters with chalcogens, demonstrating the affinity of low-valent silicon species for these elements, the reactivity of strained silicon-containing rings like silirenes towards chalcogens is also relevant. For instance, reactions of silylenes with heavier chalcogens often result in the formation of silicon-chalcogen double bonds (Si=E) or their subsequent reaction products. nih.gov The reaction of a silylene-functionalized unsaturated silicon cluster with elemental sulfur, selenium, or tellurium can lead to the formation of chalcogen-expanded siliconoid clusters. nih.gov Although direct reactions of silirenes with elemental chalcogens were not explicitly detailed in the provided snippets, the known reactivity of related silicon species suggests that silirenes could undergo reactions with chalcogens, potentially involving insertion into strained Si-C bonds or cycloaddition pathways, leading to the formation of rings containing both silicon and the chalcogen atom.
Intramolecular Rearrangements of Silirenes
Intramolecular rearrangements constitute another important aspect of this compound chemistry. These transformations involve the reorganization of atoms within the this compound molecule itself, often driven by factors such as the release of ring strain or the formation of more thermodynamically stable isomeric structures. The provided search results indicate that intramolecular rearrangements are known to occur for silirenes wikipedia.org. However, specific examples or detailed descriptions of the types of intramolecular rearrangements that silirenes undergo were not extensively provided in the search snippets. Such rearrangements could potentially involve the migration of substituents attached to the silicon or carbon atoms within the three-membered ring, leading to the formation of different cyclic or acyclic silicon-containing isomers.
Silirenes, also known as silacyclopropenes, are three-membered cyclic organosilicon compounds containing a silicon atom and two carbon atoms within the ring, with a double bond between the two carbon atoms. These strained ring systems exhibit interesting reactivity, including various isomerization pathways.
3.4. Isomerization Pathways 3.4.1. Isomerization Pathways (e.g., to Ethynylsilane)
Silirenes are known to undergo isomerization reactions, leading to the formation of various products depending on the reaction conditions and the substituents on the this compound ring. A notable isomerization pathway for silirenes is their transformation into ethynylsilanes. This ring-opening process involves the cleavage of a silicon-carbon bond in the strained this compound ring.
Research has shown that the isomerization of silirenes to ethynylsilanes can be induced both thermally and photochemically. For instance, UV irradiation of alkyl- or phenyl-substituted silirenes has been reported to result in ring-opening and the formation of ethynylsilanes acs.org. Similarly, thermal isomerization of certain silirenes has also been observed, leading to different cyclic and acyclic organosilicon products, including those formally derived from ethynylsilane intermediates photos.or.kr.
Quantum chemical calculations have provided insights into the mechanism of the reaction between silylene (SiH₂) and ethyne (B1235809) (C₂H₂), which is a known route to synthesize this compound. These calculations support the initial formation of this compound, which subsequently and rapidly isomerizes to ethynylsilane as the major pathway nih.gov, acs.org. This suggests that even in their formation, silirenes can be transient intermediates that quickly rearrange to more stable isomers like ethynylsilane.
The specific pathway and the ease of isomerization can be influenced by the substituents on the this compound ring. Bulky substituents can affect the stability of the strained three-membered ring and potentially influence the activation energy for isomerization pathways.
While specific detailed data tables directly quantifying the kinetics or thermodynamics of the this compound to ethynylsilane isomerization for various substituted silirenes were not extensively available in the search results, the literature consistently indicates this as a significant reaction pathway. The isomerization is often inferred from the detection of ethynylsilane products when silirenes are generated or subjected to thermal or photochemical conditions acs.org, nih.gov, acs.org.
Further detailed research findings on specific substituted silirenes highlight the complexity of their isomerization. For example, the thermolysis of 1-mesityl-3-phenyl-1,2-bis(trimethylsilyl)-1-silacyclopropene afforded multiple products, including a disilacyclopentene and a silaindene, alongside products potentially arising from ring-opened species photos.or.kr. This underscores that while ethynylsilane formation is a key pathway, other complex rearrangements can also occur.
The isomerization of silirenes to ethynylsilanes is a fundamental reaction in the chemistry of these strained silicon-containing rings, providing a route to acyclic organosilicon compounds with a silicon-carbon triple bond equivalent.
Structural Characterization and Spectroscopic Analysis of Silirenes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure and electronic environment of atoms within a molecule. For silirenes, both conventional ¹H and ¹³C NMR, as well as the less common ²⁹Si NMR, provide valuable insights into their structure and bonding.
Application of ²⁹Si NMR Spectroscopy for Ring-Bearing Silicon Atoms
²⁹Si NMR spectroscopy is particularly useful for directly probing the silicon atom within the silirene ring. The chemical shift of the silicon atom in the strained three-membered ring is highly sensitive to its local electronic environment and bonding. Studies have shown that the chemical shifts in ²⁹Si NMR spectra can correlate with the absorption maxima observed in UV-Vis spectroscopy, suggesting a relationship between the electronic density at the silicon atom and the electronic transitions within the molecule. nih.gov An upfield shift in the ²⁹Si NMR signal of the central silicon atom has been observed to correspond with an absorption maximum at higher wavelengths. nih.gov
²⁹Si NMR spectroscopy is also used to characterize the connectivity of siloxane bonds, which can confirm the formation of methacryl oligosiloxanes. researchgate.net The chemical shifts of ²⁹Si NMR spectra for silane (B1218182) sites are often described using Tₙ notation, where the subscript 'n' indicates the number of siloxane bonds. researchgate.net
¹H and ¹³C NMR Spectroscopic Studies
¹H and ¹³C NMR spectroscopy are routinely employed to characterize the organic substituents attached to the this compound ring and the vinylic carbon atoms. These techniques provide information on the types of protons and carbon atoms present, their relative positions, and their connectivity.
For example, the ¹H and ¹³C NMR spectra of 1,1-diphenylthis compound (7c) have been reported, allowing for its characterization in solution at temperatures below -50 °C, where it is sufficiently stable. acs.orgacs.org Analysis of ¹H NMR spectra can reveal the presence and environment of protons on the this compound ring and attached groups. jyu.firsc.org Similarly, ¹³C NMR spectra provide information about the carbon framework, including the vinylic carbons of the this compound ring. jyu.firsc.orghmdb.cachemicalbook.com
NMR spectroscopy, including both ¹H and ²⁹Si NMR, has been used to determine the relative yields of insertion and rearrangement products in photoreactions involving silirenes. nih.govd-nb.info
Infrared (IR) Spectroscopy for Molecular Characterization
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For silirenes, IR spectroscopy can provide evidence for the presence of the Si-C bonds within the ring and the C=C double bond.
Experimental IR spectra of silirenes can be compared with calculated spectra from computational methods like Density Functional Theory (DFT) to aid in their identification and characterization. acs.orgacs.org For instance, the IR spectrum of dimethyl-1H-silirene (7a), isolated in an argon matrix at 10 K, showed strong absorptions that matched well with DFT calculated values, allowing for its assignment. acs.orgacs.org Similarly, the IR spectrum of cyclotetramethylene-1H-silirene (7b) also showed good agreement between experimental and calculated data. acs.orgacs.org
IR spectroscopy has been used in the characterization of various organosilicon compounds, including those related to silirenes. jyu.fi
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reactive Intermediates
Ultraviolet-Visible (UV-Vis) spectroscopy is often used to study electronic transitions within molecules and can be particularly useful for detecting and characterizing reactive intermediates, such as transient silylenes generated from silirenes. nih.govacs.orgscite.aiworldscientific.comdp.techtechnologynetworks.comwikipedia.org
UV-Vis measurements of silirenes can provide information about their absorption maxima, which are influenced by the substituents on the this compound ring. nih.govd-nb.info For example, alkyl/aryl-substituted silirenes tend to show lower absorption maxima around 270 nm, while silyl-substituted silirenes exhibit higher absorption maxima, ranging from 324 to 348 nm. nih.govd-nb.info Asymmetric Si/C-substituted silirenes have absorption maxima typically around 320 nm. nih.govd-nb.info These variations in absorption maxima can be correlated with the chemical shifts observed in ²⁹Si NMR spectra, suggesting that the electronic density at the silicon atom influences the electronic excitation of the this compound ring. nih.govd-nb.info
UV-Vis spectroscopy, alongside IR spectroscopy, has been used to characterize transient silylenes generated in low-temperature matrices. scite.ai
X-ray Crystallographic Analysis of Isolable this compound Structures
X-ray crystallography provides crucial structural parameters for silirenes, such as the Si-C bond lengths within the three-membered ring and the C=C bond length. jyu.fi For instance, the structure of a sterically congested this compound (compound 5) was characterized by X-ray crystal structure analysis, confirming its stability in the solid state. acs.orgacs.org X-ray diffraction studies have also been used to determine the structures of compounds containing terminal this compound groups. capes.gov.br
X-ray crystallography is a fundamental technique for characterizing the atomic structure of materials and has been applied to various organosilicon compounds, providing detailed information about their bonding and structure. researchgate.netwikipedia.org It has been used in conjunction with NMR spectroscopy and elemental analysis to characterize stable silylenes. researchgate.net
Data Tables
Table 1: Selected Spectroscopic Data for Representative Silirenes
| Compound | Technique | Key Data | Reference |
| Dimethyl-1H-silirene (7a) | IR (Ar matrix) | Strong absorptions at 884.1 and 788.4 cm⁻¹ | acs.orgacs.org |
| Cyclotetramethylene-1H-silirene (7b) | IR (Ar matrix) | Strong absorptions at 841.1 and 702.5 cm⁻¹ | acs.orgacs.org |
| 1,1-Diphenylthis compound (7c) | ¹H NMR, ¹³C NMR | Characterized below -50 °C | acs.orgacs.org |
| Alkyl/aryl-substituted silirenes (E1–E5) | UV-Vis | Absorption maxima ~270 nm | nih.govd-nb.info |
| Silyl-substituted silirenes (E7–E10) | UV-Vis | Absorption maxima 324-348 nm | nih.govd-nb.info |
| Asymmetric Si/C-substituted silirenes (E13–E17) | UV-Vis | Absorption maxima ~320 nm | nih.govd-nb.info |
Table 2: Selected X-ray Crystallographic Data for Silirenes
| Compound | Key Structural Features | Reference |
| Sterically congested this compound (compound 5) | Stable in solid state, structure determined by XRD | acs.orgacs.org |
| Compound with terminal this compound groups (9) | Structure determined by X-ray crystallography | capes.gov.br |
| This compound 2 | Si-C bond length (1.8158(13) Å) | jyu.fi |
Theoretical and Computational Investigations of Silirenes
Quantum Chemical Calculations
Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are extensively used to investigate the properties and reactions of silirenes and related silicon-containing species. These computational approaches allow for the detailed examination of reaction pathways, energetic profiles, and molecular structures.
Ab Initio Studies on Reaction Mechanisms and Intermediate Formation
Ab initio calculations have been instrumental in elucidating the mechanisms of reactions leading to the formation of silirenes and their subsequent transformations. For instance, ab initio calculations at the G3 level have been applied to the reaction system involving silylene (SiH₂) and ethyne (B1235809) (C₂H₂). These studies support the initial formation of silirene, which then rapidly isomerizes to ethynylsilane as a major reaction pathway. nih.govacs.orgreading.ac.ukphorteeducacional.com.br Reversible formation of vinylsilylene has also been identified as an important process through these calculations. nih.govacs.orgreading.ac.uk The ab initio calculations also suggest the involvement of several other intermediates not previously considered in the mechanism. nih.govacs.orgreading.ac.uk
Furthermore, ab initio methods have been utilized to study the ring-opening reactions of silacyclopropylidenoids, providing insights into the energy barriers and intermediates involved in these transformations. researchgate.net In the context of silylene reactions with cyclic molecules, ab initio calculations have indicated barrierless processes leading to the formation of siliranes or donor-acceptor complexes, depending on the reaction site. researchgate.net Studies examining the potential energy surface for the reaction between silylene and ethylene (B1197577) using ab initio methodology have predicted the formation of this compound. psu.edukuleuven.be The thermal rearrangement reactions of silylprop-2-en-1-ol have also been investigated using ab initio calculations, revealing reaction mechanisms involving specific transition states and the formation of intermediates. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations are a widely applied computational tool for studying the electronic structure and reactivity of silirenes and related organosilicon compounds. DFT offers a balance between computational cost and accuracy, making it suitable for investigating larger or more complex systems.
DFT calculations have been extensively used to map out reaction pathways and energy landscapes for reactions involving silirenes. For example, DFT has been employed to investigate the mechanism of annulation reactions that start from silirenes, providing a clearer understanding of the reaction mechanism and the nature of the reactive species involved. researchgate.netresearchgate.net The ring-opening mechanisms of lithiosilacyclopropylidenoids to form silaallenes have also been elucidated through DFT calculations, detailing the reaction pathways. researchgate.net
Theoretical calculations, including DFT, are commonly used to explore potential energy surfaces and identify the minimum energy pathways and transition states for silylene addition reactions that can lead to this compound formation. nih.govacs.orgreading.ac.ukphorteeducacional.com.brresearchgate.netpsu.edunumberanalytics.combyu.edu DFT calculations have also been applied to study the reaction pathway and associated Gibbs free energy profile for catalyzed silane (B1218182) insertion reactions, which can be relevant to the synthesis or functionalization of silicon-containing rings. researchgate.net
Computational methods, including DFT and ab initio calculations, are used to assess the conformational stability of molecules and compare the energies of different isomers or intermediates. While direct studies focusing solely on the conformational stability of isolated silirenes were not prominently featured in the search results, these methods are routinely applied to related silicon-containing rings and vinylsilanes to determine the relative energies of different conformers. cas.cz
Energetic comparisons between various intermediates and transition states along a reaction pathway are a fundamental outcome of DFT and ab initio calculations. These comparisons help in determining the most favorable reaction channels and understanding the kinetics of the process. Studies on the reaction of silylene with ethyne, for instance, provide energy differences between this compound and its isomerization products like ethynylsilane and vinylsilylene. nih.govacs.orgreading.ac.ukphorteeducacional.com.brpsu.edu Similarly, the relative energies of intermediates and transition states have been calculated for the ring-opening of silacyclopropylidenoids and the thermal rearrangements of silyl (B83357) alcohols. researchgate.netnih.govnumberanalytics.combyu.eduresearchgate.netwayne.edursc.org In some cases, theoretical calculations have been used to determine whether silirenes are kinetically or thermodynamically favored products in a reaction. rsc.org
Computational chemistry can be a powerful tool for validating experimental spectroscopic data by calculating theoretical spectra or molecular properties and comparing them to observed values. While specific examples of computationally validating the spectroscopic data of this compound itself were not extensively detailed in the search results, the general principle of using computational methods to support and interpret spectroscopic findings in silicon chemistry is established. acs.orgresearchgate.net
For instance, DFT calculations have been used in conjunction with spectroscopic data to understand charge migration and excited state lifetimes in related systems. acs.org Computational studies have also shown good agreement with spectroscopic data, such as NMR shifts, for other low-valent silicon compounds like N-heterocyclic silylenes, supporting the use of these methods for structural characterization and validation. researchgate.netnih.gov The characterization of silirenes often involves spectroscopic techniques like ²⁹Si NMR, and computational studies can provide calculated NMR parameters to aid in the assignment and confirmation of structures. nih.govresearchgate.net
Conformational Stability and Energetic Comparisons
Kinetic and Mechanistic Studies
Theoretical and computational methods are frequently combined with experimental kinetic studies to gain a comprehensive understanding of the mechanisms of reactions involving silirenes. These integrated approaches allow for the determination of rate constants, identification of rate-determining steps, and detailed mapping of reaction pathways.
Time-resolved kinetic studies of silylene addition reactions, which are known to form silirenes, have been analyzed using theoretical models such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory. nih.govacs.orgreading.ac.ukresearchgate.netpsu.edukuleuven.be These studies, supported by ab initio and DFT calculations, have provided insights into the pressure and temperature dependence of these reactions and are consistent with the initial formation of this compound rings and their subsequent rearrangements. nih.govacs.orgreading.ac.ukpsu.edu The combination of experimental kinetics and computational modeling has helped to reveal complex reaction mechanisms, including reversible ring-opening processes and the involvement of various intermediates. nih.govacs.orgreading.ac.ukresearchgate.netpsu.edu
Pressure Dependence Studies on Reaction Rates
Computational studies, often coupled with experimental data, have investigated the pressure dependence of reaction rates for silylene reactions. These studies frequently reveal that reactions proceed via third-body assisted association processes, particularly in the gas phase. researchgate.net, researchgate.net, csic.es, nih.gov The rate coefficients obtained from these studies can show dependence on the total pressure of the system, indicating the involvement of stabilization of reaction intermediates through collisions with a bath gas. researchgate.net, researchgate.net, nih.gov Extrapolation of experimental data using theoretical models like RRKM theory allows for the determination of high-pressure limit rate constants. researchgate.net, researchgate.net
Isotope Effect Investigations
Kinetic isotope effect (KIE) investigations, often supported by theoretical calculations, provide valuable information about the transition state structure and the atoms involved in the rate-determining step of a reaction. researchgate.net, nih.gov, mdpi.com, epfl.ch Studies on silylene reactions with deuterated species have been performed to probe the reaction mechanism. researchgate.net For instance, small isotope effects have been observed in some silylene reactions, suggesting that hydrogen or deuterium (B1214612) atom transfer might not be the primary factor in the rate-determining step. researchgate.net Theoretical analysis of KIEs involves considering factors affecting ion-molecule reaction dynamics and can utilize methods like transition state theory (TST) and tunneling contributions. researchgate.net, mdpi.com
RRKM Calculations for Reaction Kinetics
Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical theory used in computational chemistry to calculate the rate constants of unimolecular reactions and the pressure dependence of bimolecular reactions that proceed via a bound intermediate. mdpi.com, mdpi.com RRKM calculations are frequently employed in studies of silylene reactions to model pressure-dependent rate coefficients and understand the energy flow within the reacting molecules. researchgate.net, researchgate.net, csic.es, nih.gov, mdpi.com These calculations can be based on potential energy surfaces determined by ab initio quantum chemical methods. researchgate.net, researchgate.net, csic.es, nih.gov RRKM modeling can successfully fit experimental pressure dependence curves, providing insights into the reaction pathways and the properties of transition states and intermediates. researchgate.net, researchgate.net
Electronic Structure Analysis
Understanding the electronic structure of silirenes is crucial for predicting their reactivity and stability. Computational methods provide detailed insights into bonding characteristics, electron delocalization, and energy levels.
Characterization of Bonding (e.g., π-Character, Ring Strain, "Banana" Shapes)
Computational studies are used to characterize the unique bonding in silirenes, which are three-membered rings containing a silicon atom and a double bond. These structures exhibit significant ring strain due to their small size. The bonding involves a combination of sigma and pi interactions. The double bond character between the carbon atoms and the nature of the silicon-carbon bonds within the strained ring are subjects of theoretical analysis. While the term "banana" bonds is often used to describe the bent bonds in highly strained rings like cyclopropane, similar concepts can be applied to understand the bonding in silirenes, where the orbitals involved in the ring bonds are distorted from ideal linear overlap. nih.gov, researchgate.net The electronic structure calculations help quantify the distribution of electron density and the degree of π-character in the double bond and the ring.
Aromaticity and Delocalized Electronic Systems in Related Structures
The concept of aromaticity, typically associated with cyclic, planar systems with delocalized π electrons following Hückel's rule, has been explored in silicon-containing rings, including structures related to silirenes like siloles. nih.gov, fishersci.ca, wikipedia.org, nih.gov, researchgate.net, mdpi.com, chemrxiv.org, researchgate.net While silirenes themselves are highly strained and reactive, the study of aromaticity in related siloles (five-membered rings with one silicon atom and two double bonds) provides context for understanding electron delocalization in cyclic silicon systems. nih.gov, fishersci.ca, wikipedia.org, researchgate.net Computational methods, such as analyses of electron delocalization indices and magnetic properties, are used to assess the degree of aromaticity or antiaromaticity in these compounds. nih.gov, mdpi.com, chemrxiv.org The presence and extent of delocalized electronic systems significantly influence the stability and reactivity of these silicon heterocycles. researchgate.net, researchgate.net
Singlet-Triplet Energy Separations in Related Silylenes
The electronic structure of silylenes, divalent silicon species with the general formula R₂Si:, is characterized by having two non-bonding electrons on the silicon atom. These electrons can occupy different orbitals, leading to distinct electronic states: a singlet state, where the electrons are spin-paired in a hybrid orbital (typically s-rich), and a triplet state, where the electrons occupy two different orbitals (one in a hybrid orbital and one in a p-orbital) and have parallel spins. The energy difference between these two states, known as the singlet-triplet energy separation (ΔES-T), is a crucial factor influencing the silylene's reactivity and spectroscopic properties. A larger ΔES-T, with the singlet state being lower in energy, generally indicates a more stable singlet silylene.
Computational chemistry, particularly Density Functional Theory (DFT) and high-level ab initio methods, has been extensively employed to investigate the singlet-triplet energy separations in various silylenes. These studies aim to understand how substituents on the silicon atom affect the relative stabilities of the singlet and triplet states.
For the parent silylene (SiH₂), theoretical calculations have shown that the singlet state is the ground state, with a calculated singlet-triplet splitting of approximately 21.0 ± 1 kcal/mol. ibm.com This indicates that SiH₂ in its singlet state is significantly more stable than in its triplet state.
Substituent effects play a significant role in modulating the singlet-triplet gap. Studies on halogen-substituted silylenes like SiHF and SiF₂ have shown that electronegative substituents can increase the singlet-triplet separation, further stabilizing the singlet state. capes.gov.braip.org For instance, the singlet-triplet energy gap for SiF₂ is reported to be substantial, contributing to its observed singlet ground state. capes.gov.brnih.gov Similarly, dichlorosilylene (B1217353) (SiCl₂) also exhibits a singlet ground state. nih.govcharchem.org
Theoretical investigations on substituted silylenes, including those with alkyl and aryl groups, have explored the impact of steric and electronic effects on the singlet-triplet gap. For a series of seven-membered ring silylenes (R₂C₆H₆Si), DFT calculations indicated that the singlet states are more stable than their corresponding triplet states. sid.ir The singlet-triplet energy separation was found to decrease with increasing steric bulk of the substituent R, following the order H > i-Pr > Me > t-Bu. sid.ir This suggests that bulkier groups can slightly reduce the energy difference between the singlet and triplet states.
Another computational study examined acyclic silylenes with varying numbers of methyl substituents (CnH₂n₊₂Si, n = 0-6). asianpubs.org The introduction of two methyl groups on the silylenic center was found to increase the singlet-triplet splitting compared to the parent silylene. asianpubs.org However, further increasing the number of methyl groups did not significantly alter the gap. asianpubs.org
Theoretical studies also highlight the importance of π-electron donation from substituents in stabilizing the singlet state of silylenes. psu.edu Substituents with lone pairs adjacent to the silylene center can donate electron density into the vacant p-orbital of the singlet silicon, increasing the singlet-triplet gap and enhancing stability. psu.edunih.gov This effect is particularly pronounced in N-heterocyclic silylenes (NHSis), where the nitrogen atoms effectively stabilize the singlet state through π-donation. nih.govwikipedia.org These compounds often exhibit unusually large singlet-triplet gaps. nih.gov
The singlet-triplet energy separation is also correlated with other properties of silylenes, such as their reactivity and stability towards dimerization. psu.edunih.gov A larger singlet-triplet gap is generally associated with higher kinetic stability. sid.irpsu.edu
The following table summarizes some representative singlet-triplet energy separation values for various silylenes obtained through computational studies:
| Silylene | Calculated Singlet-Triplet Energy Separation (kcal/mol) | Computational Method(s) | Reference |
| SiH₂ | 21.0 ± 1 | MCSCF-CI | ibm.com |
| SiH₂ | 20 | Not specified (ground state singlet) | sid.ir |
| SiH₂ | 86.0 kJ/mol (≈ 20.5 kcal/mol) | B3LYP/cc-pVTZ | psu.edu |
| R₂C₆H₆Si (R=H) | 23.73 | B3LYP/6-31G, B3LYP/6-311++G | sid.ir |
| R₂C₆H₆Si (R=Me) | 20.32 | B3LYP/6-31G, B3LYP/6-311++G | sid.ir |
| R₂C₆H₆Si (R=i-Pr) | 20.56 | B3LYP/6-31G, B3LYP/6-311++G | sid.ir |
| R₂C₆H₆Si (R=t-Bu) | 15.92 | B3LYP/6-31G, B3LYP/6-311++G | sid.ir |
| SiF₂ | Substantial (Singlet ground state) | difference-dedicated configuration interaction | capes.gov.braip.org |
| SiCl₂ | Singlet ground state | difference-dedicated configuration interaction | capes.gov.br |
| CnH₂n₊₂Si (n=0, SiH₂) | Not explicitly given (Singlet ground state) | B3LYP/6-311++G | asianpubs.org |
| CnH₂n₊₂Si (n=2, (CH₃)₂Si) | 26.702 | B3LYP/6-311++G | asianpubs.org |
| CnH₂n₊₂Si (n=3) | 26.356 | B3LYP/6-311++G | asianpubs.org |
| CnH₂n₊₂Si (n=4) | 24.905 | B3LYP/6-311++G | asianpubs.org |
Note: Energy values are approximate and may vary depending on the computational method and basis set used.
These computational studies provide valuable insights into the electronic structure and reactivity of silylenes, including those that may be related to the formation or chemistry of silirenes. The ability to accurately predict singlet-triplet energy separations is crucial for designing and synthesizing new silylene-containing compounds with desired properties.
Advanced Research Avenues and Potential Academic Applications
Exploration of Silirenes in Metal-Free Catalysis
A significant area of research involves the utilization of silirenes in metal-free catalytic processes. Conventional methods for certain transformations, such as the curing of polysiloxanes, often rely on metal catalysts like platinum or tin, which can present environmental and economic challenges advanceseng.comnih.gov. Silirenes offer a promising alternative by enabling metal-free photo-curing. Under UV irradiation, silirenes can undergo ring-opening to generate transient silylenes advanceseng.comnih.gov. These highly reactive silicon species can then participate in reactions, effectively acting as catalytic intermediates or crosslinking agents without the need for traditional metal catalysts advanceseng.comnih.gov. This approach has been successfully demonstrated in the UV-light controlled curing of polysiloxanes at room temperature, utilizing multifunctional silirenes as crosslinkers advanceseng.comnih.gov. The silylenes generated readily react with common silicone functionalities, such as Si−H, Si−OH, or Si-vinyl groups, leading to the crosslinking of polymer chains and the formation of elastomers advanceseng.comnih.gov. This highlights the potential of silirenes to facilitate efficient and environmentally friendlier catalytic processes in polymer chemistry.
Engineering of Silirene Derivatives for Advanced Materials
The ability to synthesize and functionalize silirenes allows for the engineering of derivatives with tailored properties, making them valuable components in the development of advanced materials.
Silirenes are being actively investigated for their integration into polymeric materials, particularly polysiloxanes. Polysiloxanes, commonly known as silicones, are a class of inorganic polymers widely used due to their exceptional properties like thermal stability, low surface energy, and flexibility mdpi.comfiveable.meresearchgate.net. The incorporation of this compound units into polysiloxane structures, often as crosslinkers, provides a method for controlling the curing process and enhancing material properties advanceseng.comrsc.orgnih.gov. Functionalized silirenes can act as "building blocks" to introduce specific functionalities into Si-H containing polymers, including polysiloxanes rsc.org. This modular approach allows for the creation of multi-functional this compound derivatives that can be attached to various polymeric backbones, leading to new classes of functionalized materials rsc.org. The metal-free photo-curing of polysiloxanes using this compound crosslinkers exemplifies this integration, resulting in cured elastomers with properties that can be controlled by factors such as the concentration of the crosslinker nih.gov.
Silirenes hold potential for contributions to surface and nanomaterial chemistry rsc.org. While the direct integration of silirenes into the core structure of traditional nanomaterials like silica (B1680970) nanoparticles is an ongoing area of research for various silicon compounds mdpi.commdpi.comrsc.orgrsc.orgnih.govmdpi.com, silirenes can play a role through their application in modifying the surface properties of materials or as components in the synthesis of novel silicon-containing nanomaterials. The ability to generate reactive silylenes from silirenes could be exploited for surface functionalization reactions. Furthermore, this compound-containing polymers or materials derived from silirenes could find applications in coatings or as components in composite nanomaterials, leveraging the unique properties imparted by the this compound moiety and the resulting silylene species. Research into controlling the synthesis, structure, composition, and surface chemistry of silicon-based nanomaterials is crucial for tailoring their properties for diverse applications rsc.org.
Integration into Polymeric Materials (e.g., Polysiloxanes)
Strategies for Control of this compound Reactivity and Stability
Controlling the reactivity and stability of silirenes is paramount for their effective utilization in various applications. This control can be achieved through careful molecular design, particularly by tuning the steric and electronic properties of substituents attached to the this compound ring.
The stability of silirenes is significantly influenced by the nature of the substituents on the three-membered ring advanceseng.comnih.gov. Both steric and electronic effects play crucial roles researchgate.netnih.govcolab.wssemanticscholar.orgmnstate.edu. Bulky substituents can provide kinetic stabilization by hindering access to the reactive silicon center or preventing dimerization and other decomposition pathways. Electronic effects, such as the presence of electron-donating or electron-withdrawing groups, can alter the electron density distribution within the this compound ring, affecting its inherent stability and reactivity researchgate.netcolab.ws. For instance, electron-donating substituents can contribute to the stability of transient silylenes generated from silirenes researchgate.net. Studies on the photoreactivity of different silirenes have shown that the reaction selectivity is strongly influenced by the substitution pattern of the three-membered ring system nih.gov. Specific substituents have been shown to lead to enhanced reactivity, which is beneficial for applications like crosslinking advanceseng.com. Understanding and controlling these steric and electronic effects are key to designing this compound derivatives with sufficient stability for synthesis and handling, while retaining the desired reactivity for specific transformations.
The development of strategies to achieve tunable reactivity in silirenes is crucial for expanding their application scope rsc.org. This involves designing this compound structures that can be selectively activated under specific conditions (e.g., light, heat) to generate reactive intermediates like silylenes, which then participate in desired transformations advanceseng.comrsc.orgnih.gov. By varying the substituents on the this compound ring, researchers can influence the ease of ring-opening and the reactivity of the generated silylene, thereby tuning the efficiency and selectivity of reactions such as hydrosilylation or cycloadditions rsc.org. The development of modular this compound "building blocks" that can be attached to various substrates demonstrates a strategy for achieving tunable reactivity for specific functionalization reactions rsc.org. This allows for the controlled introduction of this compound-based functionalities into complex molecules or materials, enabling their use in targeted applications. The ability to control the generation and reaction of transient silylenes from silirenes represents a powerful tool for developing new synthetic methodologies and materials with precisely controlled properties.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 1H-Silirene | 71367933 |
| 1-methyl-2H-silirene | 68397686 |
Data Table: Influence of this compound Substitution on Polysiloxane Curing
While specific quantitative data tables on the correlation between this compound substituent electronic/steric parameters and reaction rates/material properties were not explicitly found in the search results, the research indicates a strong qualitative relationship. The following table summarizes the observed trends based on the provided information:
| This compound Substitution Pattern | Observed Reactivity/Effect | Application Context | Source |
| Various Substituents | Influence on reaction selectivity and enhanced reactivity | Metal-free photo-curing | advanceseng.comnih.gov |
| Specific Substituents | Leads to enhanced reactivity for effective crosslinking | Polysiloxane crosslinking | advanceseng.com |
| Electron-donating Substituents | Can contribute to the stability of transient silylenes | Generation of silylenes | researchgate.net |
| Varied Substitution | Strong influence on photoreactivity and reaction selectivity | Photo-curing of silicones | nih.gov |
Q & A
Q. Q1. What are the foundational physicochemical properties of Silirene, and what experimental methodologies are recommended for their characterization?
Answer: Key properties include photochromic behavior, thermal stability, and solubility. Standard methods involve UV-Vis spectroscopy for photoresponse analysis , differential scanning calorimetry (DSC) for thermal stability, and HPLC for purity assessment. Reproducibility requires detailed protocols for synthesis conditions (e.g., solvent, temperature) and characterization techniques, as outlined in experimental reporting guidelines .
Q. Q2. How should researchers design experiments to investigate this compound’s photochromic switching mechanisms?
Answer: Controlled experiments should isolate variables such as light wavelength, irradiation time, and environmental conditions (e.g., oxygen levels). Use time-resolved spectroscopy to track isomerization kinetics . Include negative controls (e.g., non-photochromic analogs) and validate results with triplicate trials. Statistical analysis (e.g., ANOVA) is critical to distinguish signal from noise .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in this compound’s reported quantum yields across different studies?
Answer: Discrepancies often arise from variations in measurement techniques (e.g., actinometry vs. comparative methods) or sample purity. Standardize protocols using calibrated equipment and reference compounds. Conduct meta-analyses of published data to identify systemic biases, and report uncertainties using error propagation models .
Q. Q4. What advanced techniques are suitable for elucidating this compound’s structure-property relationships at the molecular level?
Answer: Combine X-ray crystallography for structural analysis with DFT calculations to predict electronic transitions. For dynamic behavior, use transient absorption spectroscopy or single-molecule fluorescence microscopy. Cross-validate findings with solid-state NMR to account for crystallographic packing effects .
Q. Q5. How can this compound’s synthesis reproducibility be improved in heterogeneous reaction environments?
Answer: Optimize reaction parameters (e.g., catalyst loading, solvent polarity) using design of experiments (DoE) approaches. Employ in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation. Document batch-to-batch variability and use high-purity precursors to minimize side reactions .
Methodological Challenges
Q. Q6. What hybrid methodologies integrate experimental and computational approaches to study this compound’s reaction mechanisms?
Answer: Pair kinetic studies (e.g., stopped-flow spectroscopy) with molecular dynamics simulations to model transition states. Use machine learning to predict optimal reaction conditions from historical data. Ensure computational models are validated against experimental benchmarks .
Q. Q7. How should researchers validate this compound’s photochromic fatigue resistance in long-term cycling experiments?
Answer: Design accelerated aging tests under controlled UV/visible light exposure. Quantify degradation via absorbance decay rates and mass spectrometry to identify byproducts. Incorporate control groups (e.g., inert atmospheres) to isolate degradation pathways .
Data Analysis and Interpretation
Q. Q8. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in biological assays?
Answer: Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply bootstrap resampling to estimate confidence intervals for EC50 values. Address outliers with robust statistical tests (e.g., Grubbs’ test) and report effect sizes to contextualize significance .
Q. Q9. How can researchers address confounding variables in this compound’s environmental stability studies?
Answer: Implement factorial designs to test interactions between humidity, temperature, and light exposure. Use multivariate analysis (e.g., PCA) to disentangle correlated variables. Include inert reference materials to calibrate environmental chambers .
Ethical and Reporting Standards
Q. Q10. What ethical considerations apply to this compound research involving human-derived samples?
Answer: Obtain informed consent and ethical approval for studies using biological materials. Disclose potential conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Q. Q11. How should contradictory findings in this compound’s toxicity profiles be addressed in publications?
Answer: Clearly delineate experimental conditions (e.g., cell lines, exposure durations) and quantify uncertainties. Use systematic reviews to contextualize discrepancies and avoid selective reporting. Publish negative results in dedicated repositories to mitigate publication bias .
Emerging Research Directions
Q. Q12. What methodologies are emerging for studying this compound’s application in optoelectronic devices?
Answer: Explore thin-film deposition techniques (e.g., spin-coating, vapor deposition) coupled with AFM for surface morphology analysis. Characterize charge-transfer efficiency using impedance spectroscopy and collaborate with materials scientists to benchmark against existing semiconductors .
Q. Q13. How can this compound’s long-term stability in polymeric matrices be systematically evaluated?
Answer: Use accelerated weathering tests (e.g., QUV chambers) with periodic FTIR and tensile strength measurements. Apply Arrhenius modeling to extrapolate degradation rates under real-world conditions. Compare with industry standards (e.g., ISO 4892) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
